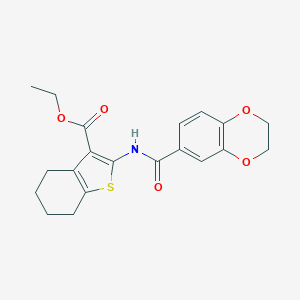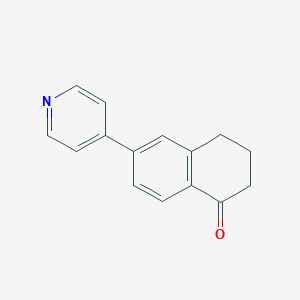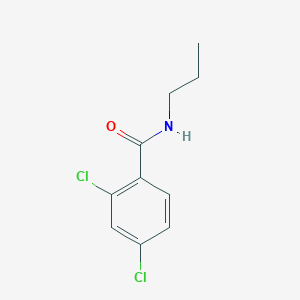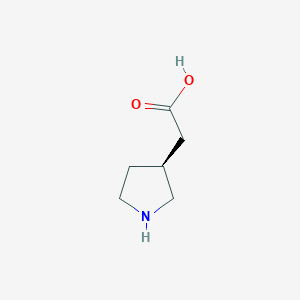![molecular formula C10H17NO2 B187282 Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- CAS No. 114645-49-7](/img/structure/B187282.png)
Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic amide that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Mécanisme D'action
The exact mechanism of action of acetamide, N-[1-(2-oxobutyl)cyclobutyl]- is not fully understood. However, it is believed to exert its effects by modulating various cellular pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of various enzymes that are involved in the production of reactive oxygen species, which can cause cellular damage.
Biochemical and Physiological Effects:
Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory conditions. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. Additionally, it has been shown to inhibit the growth of various types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in various experimental models. Additionally, its effects may be dependent on the specific experimental conditions used.
Orientations Futures
There are several future directions for research on acetamide, N-[1-(2-oxobutyl)cyclobutyl]-. One direction is to further investigate its mechanism of action and identify the specific cellular pathways that it modulates. This could lead to the development of more targeted therapies for various conditions. Another direction is to investigate its potential use in combination with other drugs for the treatment of various types of cancer. Additionally, it could be investigated for its potential use in the treatment of other neurodegenerative diseases.
Méthodes De Synthèse
Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- can be synthesized using a variety of methods. One such method involves the reaction of cyclobutanone with 2-bromo-1-butene in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield the desired acetamide. Another method involves the reaction of cyclobutanone with 2-bromo-1-butanol followed by treatment with ammonia. The resulting product is then heated to yield the desired acetamide.
Applications De Recherche Scientifique
Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory conditions. It has also been studied for its potential use as a neuroprotective agent and has shown promising results in animal studies. Additionally, it has been investigated for its potential use in the treatment of various types of cancer.
Propriétés
Numéro CAS |
114645-49-7 |
|---|---|
Nom du produit |
Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- |
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
N-[1-(2-oxobutyl)cyclobutyl]acetamide |
InChI |
InChI=1S/C10H17NO2/c1-3-9(13)7-10(5-4-6-10)11-8(2)12/h3-7H2,1-2H3,(H,11,12) |
Clé InChI |
UXBGQLAIFFNPFO-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC1(CCC1)NC(=O)C |
SMILES canonique |
CCC(=O)CC1(CCC1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
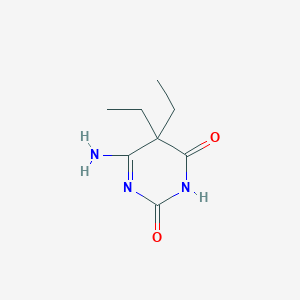
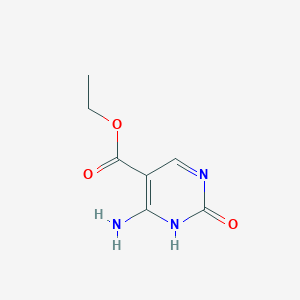
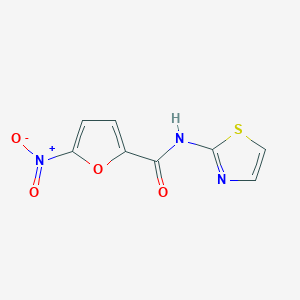
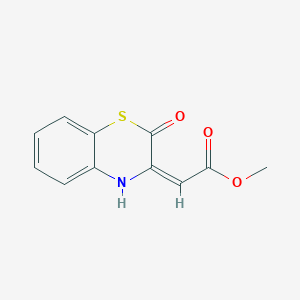
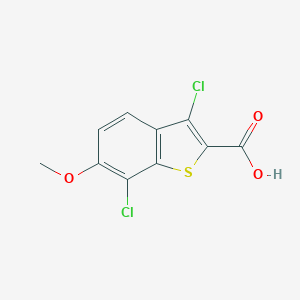
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)

